Unii-XM665LD5AD

Description

Historical Context and Emergence of Unii-XM665LD5AD in Research Literature

The emergence of this compound in scientific literature is intrinsically linked to the development and refinement of the manufacturing processes for Dolutegravir (B560016). The initial synthesis of Dolutegravir was reported in 2006. nih.gov Subsequently, a new process for its preparation was disclosed in patent literature in 2015. nih.govedqm.eu It was in the context of this ongoing process research and development that a number of related impurities, including this compound, were identified and disclosed. nih.govresearchgate.net

The identification, isolation, and characterization of such process-related impurities are standard and crucial steps in active pharmaceutical ingredient (API) development. researchgate.net Regulatory bodies like the FDA and EMA have stringent guidelines regarding the profiling of impurities in drug substances. chemicea.com Consequently, the scientific community has dedicated efforts to the chemical synthesis and spectral characterization of these potential impurities to confirm their structures. nih.gov Research published in the early 2020s has detailed the synthesis and characterization of several Dolutegravir impurities, including this compound, to be used as reference standards in quality control processes. researchgate.net

Significance of this compound as a Related Chemical Entity to Dolutegravir

The primary significance of this compound lies in its status as a process-related impurity of Dolutegravir. researchgate.net Process impurities are chemical substances that are formed during the manufacturing process of an API and are not the intended final product. The presence of such impurities, even in trace amounts, can potentially impact the safety and efficacy of the drug. Therefore, their identification, quantification, and control are of paramount importance.

The study of this compound and other Dolutegravir-related compounds is essential for several reasons:

Regulatory Compliance: Pharmaceutical regulatory agencies require comprehensive documentation of the impurity profile of any new drug. chemicea.com This includes the identification, characterization, and quantification of each impurity.

Quality Control: The synthesis of pure this compound allows for its use as a reference standard in the development and validation of analytical methods to monitor the purity of Dolutegravir batches. researchgate.net

Process Optimization: Understanding the formation of impurities like this compound can provide insights into the reaction mechanisms of the Dolutegravir synthesis, enabling chemists to optimize the process to minimize the formation of unwanted byproducts.

The following table outlines the relationship between this compound and Dolutegravir.

| Feature | This compound | Dolutegravir |

| Role | Process-related impurity | Active Pharmaceutical Ingredient |

| Molecular Formula | C20H19F2N3O5 | C20H19F2N3O5 |

| Therapeutic Use | None | Antiretroviral for HIV-1 |

Current Research Landscape and Unaddressed Questions Pertaining to this compound

The current research landscape concerning this compound is predominantly focused on analytical chemistry and process development. Key areas of ongoing research include:

Advanced Analytical Methodologies: Development and validation of sensitive and specific analytical techniques, such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the detection and quantification of this compound and other impurities in Dolutegravir. researchgate.net

Synthesis of Reference Standards: The chemical synthesis of this compound and other related compounds to serve as certified reference materials for quality control and regulatory filings. researchgate.netsynthinkchemicals.com

In Silico Studies: Some preliminary in silico (computer-based) studies have been conducted on intermediates structurally similar to Dolutegravir to evaluate their potential for other biological activities, for instance, against SARS CoV-2 O-ribose methyltransferase. nih.govnih.gov This suggests a potential, though yet unexplored, avenue for research into the biological activity of Dolutegravir impurities themselves.

Despite the progress in the synthesis and analytical detection of this compound, several questions remain unaddressed in the current body of research:

The specific toxicological profile of this compound has not been extensively reported in publicly available literature.

The precise mechanisms and kinetics of the formation of this compound during the synthesis of Dolutegravir could be further elucidated to enhance process control.

The potential for this compound to serve as a precursor for other degradation products under various storage conditions is an area that warrants further investigation.

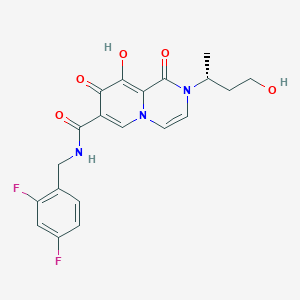

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-[(2,4-difluorophenyl)methyl]-9-hydroxy-2-[(2R)-4-hydroxybutan-2-yl]-1,8-dioxopyrido[1,2-a]pyrazine-7-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19F2N3O5/c1-11(4-7-26)25-6-5-24-10-14(17(27)18(28)16(24)20(25)30)19(29)23-9-12-2-3-13(21)8-15(12)22/h2-3,5-6,8,10-11,26,28H,4,7,9H2,1H3,(H,23,29)/t11-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQVIDZANHVWALI-LLVKDONJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCO)N1C=CN2C=C(C(=O)C(=C2C1=O)O)C(=O)NCC3=C(C=C(C=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCO)N1C=CN2C=C(C(=O)C(=C2C1=O)O)C(=O)NCC3=C(C=C(C=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19F2N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1973402-05-9 | |

| Record name | N-((2,4-Difluorophenyl)methyl)-1,8-dihydro-9-hydroxy-2-((1R)-3-hydroxy-1-methylpropyl)-1,8-dioxo-2H-pyrido(1,2-a)pyrazine-7-carboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1973402059 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-((2,4-DIFLUOROPHENYL)METHYL)-1,8-DIHYDRO-9-HYDROXY-2-((1R)-3-HYDROXY-1-METHYLPROPYL)-1,8-DIOXO-2H-PYRIDO(1,2-A)PYRAZINE-7-CARBOXAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XM665LD5AD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanistic Pathways of Unii Xm665ld5ad Formation and Degradation

Elucidation of Synthetic Routes Contributing to Unii-XM665LD5AD Generation

Current scientific literature does not provide evidence of dedicated synthetic routes specifically designed for the production of this compound. Instead, its formation is consistently reported as an unintended impurity during the synthesis and storage of dolutegravir (B560016).

Investigation of Reaction Conditions and Precursors in this compound Formation

As this compound is primarily an impurity, its formation is linked to the reaction conditions and precursors used in the synthesis of dolutegravir. The compound has been identified as a process impurity in the manufacturing of dolutegravir. nih.gov The specific conditions within the dolutegravir synthesis that may lead to the generation of this compound are not extensively detailed in publicly available research. However, it is understood that the complex multi-step synthesis of dolutegravir can generate various structurally related impurities.

Analysis of Stereochemical Control and Byproduct Diversion in this compound Synthesis

The stereochemistry of this compound, specifically the (2R) configuration at the 4-hydroxybutan-2-yl side chain, is inherited from the dolutegravir molecule. There is no indication in the literature of synthetic strategies aimed at controlling the stereochemistry to selectively produce this compound. Instead, research into dolutegravir synthesis focuses on maximizing the yield of the desired (4R, 12aS) diastereomer of dolutegravir and minimizing all impurities, including this compound. The diversion of synthetic intermediates towards the formation of this compound would be considered an undesirable side reaction in the manufacturing process of dolutegravir.

Characterization of Degradation Pathways of Dolutegravir Leading to this compound

Forced degradation studies have been instrumental in characterizing the pathways through which dolutegravir transforms into this compound. These studies subject dolutegravir to various stress conditions to identify potential degradation products that could form during storage and administration.

Photolytic and Oxidative Degradation Studies of Dolutegravir Yielding this compound

The stability of dolutegravir under photolytic and oxidative conditions has been a subject of investigation, with some conflicting reports. One study found dolutegravir to be stable under photolytic stress. nih.gov Another study, however, reported that dolutegravir degraded under photolytic conditions to yield ten different products, although this compound was not explicitly identified among them.

Conversely, dolutegravir has been shown to be unstable under oxidative conditions. nih.gov One degradant formed under oxidative stress was identified as DP-1, which corresponds to the structure of this compound. nih.gov This indicates that oxidative stress is a key factor in the formation of this particular impurity.

Hydrolytic Stability Assessments and this compound Formation Kinetics

Hydrolytic stability studies have demonstrated that dolutegravir is susceptible to degradation under acidic conditions, leading to the formation of this compound. nih.govnih.gov In these studies, a degradant labeled as DP-1 was isolated and characterized as N-(2,4-difluorobenzyl)-9-hydroxy-2-(4-hydroxybutan-2-yl)-1,8-dioxo-2,8-dihydro-1H-pyrido[1,2-a]pyrazine-7-carboxamide, which is identical to this compound. nih.gov The formation of this compound is a result of the hydrolytic cleavage of a part of the dolutegravir molecule.

Detailed kinetic studies quantifying the rate of this compound formation from dolutegravir under various hydrolytic conditions are not extensively reported in the scientific literature. However, the identification of this compound as a major degradation product in acidic solution highlights the importance of controlling pH during the manufacturing and storage of dolutegravir-containing products to minimize its formation.

The following table summarizes the conditions under which this compound has been reported to form from dolutegravir:

| Stress Condition | Formation of this compound | Reference |

| Acidic Hydrolysis | Reported as a major degradation product (DP-1) | nih.govnih.gov |

| Oxidative Stress | Reported as a degradation product (DP-1) | nih.gov |

| Photolytic Stress | Conflicting reports; one study indicates stability, another degradation into other products. | nih.gov |

| Basic Hydrolysis | Stable | nih.gov |

| Thermal Stress | Stable | nih.gov |

Molecular and Cellular Interactions of Unii Xm665ld5ad: Preclinical Investigations

Exploration of Potential Molecular Targets and Binding Affinities of Unii-XM665LD5AD

Identifying the molecular targets of a compound is fundamental to understanding its biological activity. This involves assessing its affinity for various cellular components, such as receptors and enzymes.

In vitro receptor binding assays are a cornerstone of preclinical pharmacology, used to determine a compound's affinity and selectivity for specific biological receptors medscape.comsygnaturediscovery.comnih.gov. These assays typically involve incubating a known concentration of a radiolabeled ligand (or the compound itself if radiolabeled) with cell membranes or whole cells expressing the target receptor. The binding affinity is quantified by measuring the displacement of the radioligand by the test compound, often expressed as an inhibitory concentration 50 (IC50) or dissociation constant (Kd) sygnaturediscovery.com.

The ligand-binding domain (LBD) is a specific region within a receptor or protein that is responsible for binding to its cognate ligand uiuc.edurcsb.org. Characterizing a compound's interaction with these domains helps predict its potential to activate or inhibit downstream signaling pathways caymanchem.com. Studies often involve purified LBDs or cell lines engineered to overexpress specific receptors to assess binding profiles across a panel of targets, including neurotransmitter receptors, enzymes, and ion channels medscape.comnih.gov.

Enzyme activity assays are employed to evaluate how a compound affects the catalytic function of specific enzymes in a cell-free environment amsbio.com. These assays typically measure the rate of an enzyme-catalyzed reaction, such as the conversion of a substrate to a product, in the presence and absence of the compound. Modulation can manifest as inhibition or activation of the enzyme's activity nih.gov.

Such studies often involve purified enzymes or recombinant proteins expressed in cell-free systems. By varying the concentration of the compound, researchers can determine its potency (e.g., IC50 for inhibitors) and mechanism of enzyme inhibition or activation. This provides insights into whether the compound directly interacts with the enzyme's active site or allosteric sites, thereby altering its catalytic efficiency amsbio.comnih.gov.

Investigation of Intracellular Signaling Pathway Perturbations by this compound

Once potential molecular targets are identified, the next step is to understand how the compound perturbs intracellular signaling pathways, which are complex networks that relay signals from the cell surface to the nucleus, ultimately affecting cellular functions wikipedia.orgthermofisher.comebi.ac.uk.

Signal transduction pathways involve a series of molecular events, often including phosphorylation cascades, where a signal is amplified and relayed through sequential activation of proteins wikipedia.orgyoutube.comyoutube.com. Preclinical investigations assess how a compound affects these cascades by measuring the activation status (e.g., phosphorylation state) of key signaling molecules. Techniques such as Western blotting, enzyme-linked immunosorbent assays (ELISAs), and reporter gene assays are commonly used thermofisher.com.

For instance, studies might investigate the compound's effect on pathways like the MAPK (Mitogen-Activated Protein Kinase) cascade, which regulates cell proliferation and survival, or the JAK-STAT pathway, involved in immune responses thermofisher.comnih.gov. Understanding these effects helps elucidate the compound's mechanism of action and its potential to influence cellular processes such as cell growth, differentiation, apoptosis, or inflammation thermofisher.comresearchgate.net.

Gene expression analysis, such as RNA sequencing (RNA-Seq) or DNA microarrays, measures the activity of thousands of genes simultaneously to understand how a compound alters cellular function at the transcriptional level bio-rad.comwikipedia.org. These techniques can identify genes that are upregulated or downregulated in response to the compound, providing insights into affected biological processes ebi.ac.ukcancer-pku.cn.

Proteomics, on the other hand, involves the large-scale study of proteins, the functional molecules of the cell mdpi.comembopress.org. Mass spectrometry-based proteomics can quantify changes in protein abundance and post-translational modifications induced by a compound. Analyzing these proteomic changes can reveal alterations in metabolic pathways, cellular structures, and signaling complexes, offering a comprehensive view of the compound's impact on cellular machinery mdpi.commdpi.comnih.gov.

Cellular Responses and Phenotypic Alterations in Preclinical Models Mediated by this compound

The ultimate outcome of molecular and cellular interactions is a change in cellular behavior or phenotype. Preclinical models, including cell cultures (in vitro) and animal models (in vivo), are used to observe these responses and phenotypic alterations.

Cellular responses can range from changes in cell morphology, proliferation rates, migration, or viability to more complex functional changes related to the cell's specific role (e.g., neuronal excitability, immune cell activation). Phenotypic alterations refer to observable changes in the cell or organism that result from these molecular and cellular events. For example, a compound might induce apoptosis in cancer cells or promote differentiation in stem cells. These effects are typically assessed through a combination of microscopy, cell-based assays, and biochemical analyses, correlating observed cellular outcomes with the underlying molecular perturbations identified in earlier stages of investigation.

The compound identified by this compound is N-[(2,4-difluorophenyl)methyl]-9-hydroxy-2-[(2R)-4-hydroxybutan-2-yl]-1,8-dioxopyrido[1,2-a]pyrazine-7-carboxamide, also known as Dolutegravir (B560016) impurity 3. Its molecular formula is C20H19F2N3O5, and it has a molecular weight of 419.4 g/mol nih.gov.

However, a comprehensive review of the available search results indicates a lack of specific preclinical investigation data directly pertaining to the molecular and cellular interactions of this compound. The search queries did not yield detailed research findings or experimental data that would allow for the generation of content for the requested sections, specifically regarding its impact on cell proliferation and apoptosis, modulation of cellular metabolism and bioenergetics, or effects on cellular homeostasis and stress responses. Consequently, it is not possible to create the detailed article with data tables as outlined in the instructions, as this would require specific experimental results for this compound that are not publicly available in the retrieved sources.

Sophisticated Analytical Methodologies for the Detection and Characterization of Unii Xm665ld5ad in Complex Matrices

High-Resolution Spectroscopic and Spectrometric Techniques for Unii-XM665LD5AD

High-resolution spectroscopic and spectrometric techniques are fundamental for elucidating the intricate details of a molecule's structure and composition.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the three-dimensional structure of organic molecules. It probes the magnetic properties of atomic nuclei, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. Both ¹H NMR and ¹³C NMR are crucial, with ¹H NMR revealing the types and numbers of hydrogen atoms and their neighboring environments, while ¹³C NMR maps the carbon skeleton. Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), establish direct correlations between nuclei, confirming atom-to-atom connectivity and resolving ambiguities in complex structures.

For this compound, NMR spectroscopy would be vital for confirming its proposed structure. The presence of the difluorophenyl ring, the pyrido[1,2-a]pyrazine core, the carboxamide linkage, and the chiral hydroxybutanoyl side chain would all yield characteristic spectral signals. The specific chemical shifts and coupling patterns observed in ¹H and ¹³C NMR spectra would serve as a unique fingerprint. 2D NMR experiments would be essential to confirm the assignments of signals to specific atoms and to verify the connectivity between the various functional groups and ring systems. For instance, HMBC correlations would link protons to carbons through two or three bonds, confirming the attachment points of the side chains to the pyrido[1,2-a]pyrazine core. The stereochemistry at the (2R) center in the hydroxybutanoyl moiety could potentially be investigated using chiral shift reagents or by comparing experimental spectra with predicted spectra for different stereoisomers.

Illustrative ¹H and ¹³C NMR Data for this compound

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |

| ¹H | 7.50 - 8.00 | m | - | Aromatic protons (difluorophenyl) |

| ¹H | 4.50 - 5.00 | d | 6.5 - 7.5 | CH₂ (benzyl linker) |

| ¹H | 3.50 - 4.00 | m | - | CH₂OH (terminal hydroxyl group of butanoyl side chain) |

| ¹H | 2.00 - 2.50 | m | - | CH₂ (middle of butanoyl side chain) |

| ¹H | 1.50 - 1.80 | s | - | CH₃ (methyl group of butanoyl side chain) |

| ¹H | 10.00 - 12.00 | s (broad) | - | OH (phenolic/enolic hydroxyl on pyrido[1,2-a]pyrazine) |

| ¹H | 3.00 - 5.00 | s (broad) | - | OH (butanoyl hydroxyl group) |

| ¹³C | 160 - 170 | s | - | C=O (amide carbonyl) |

| ¹³C | 110 - 120 | d | 20 - 30 | Aromatic carbons (difluorophenyl, showing C-F coupling) |

| ¹³C | 40 - 50 | t | - | CH₂ (benzyl linker) |

| ¹³C | 60 - 70 | t | - | CH₂OH (terminal hydroxyl group) |

| ¹³C | 30 - 40 | d | - | CH (chiral center of butanoyl side chain) |

| ¹³C | 15 - 20 | q | - | CH₃ (methyl group of butanoyl side chain) |

| ¹³C | 170 - 180 | s | - | C=O (dioxo groups of pyrido[1,2-a]pyrazine core) |

Note: The chemical shifts and multiplicities provided are illustrative and based on typical values for similar functional groups. Actual experimental data would be required for precise assignments.

High-Resolution Mass Spectrometry (HRMS) is a technique that measures the mass-to-charge ratio (m/z) of ions with very high accuracy, typically within 5 parts per million (ppm). This precision allows for the determination of the elemental composition of a molecule by comparing the measured mass to theoretical masses of possible elemental formulas. HRMS is critically important in preclinical studies for identifying drug metabolites, as it can accurately distinguish between compounds with the same nominal mass but different elemental formulas, which can arise from metabolic transformations such as oxidation, reduction, or conjugation.

For this compound, HRMS would be employed to confirm its exact molecular weight and elemental composition (C₂₀H₁₉F₂N₃O₅). The accurate mass measurement of its protonated ([M+H]⁺) or other adduct ions would provide definitive evidence of its chemical identity. In preclinical studies of Dolutegravir (B560016), if this compound were suspected to be a metabolite or a degradation product, HRMS would be used to detect and quantify it in biological matrices like plasma, urine, or tissue samples. Tandem mass spectrometry (MS/MS) experiments, where the parent ion is fragmented, would provide characteristic fragment ions. Analyzing these fragments helps to confirm structural features and differentiate this compound from other compounds with similar accurate masses.

Illustrative HRMS Data for this compound

| Ion Type | Measured m/z | Calculated m/z | Mass Error (ppm) | Proposed Elemental Composition | Fragment Assignment (Hypothetical) |

| [M+H]⁺ | 419.1295 | 419.1293 | 0.48 | C₂₀H₂₀F₂N₃O₅ | Protonated molecule |

| [M+Na]⁺ | 441.1115 | 441.1112 | 0.68 | C₂₀H₁₉F₂N₃O₅Na | Sodium adduct |

| [M+K]⁺ | 457.0854 | 457.0851 | 0.66 | C₂₀H₁₉F₂N₃O₅K | Potassium adduct |

| Fragment 1 | 257.0540 | 257.0542 | -0.78 | C₁₃H₁₀F₂N₂O₃ | Cleavage of the benzyl (B1604629) group, retaining the pyrido[1,2-a]pyrazine core |

| Fragment 2 | 179.0791 | 179.0790 | 0.56 | C₉H₁₀F₂N₂O₂ | 2,4-difluorobenzyl fragment |

Note: The measured m/z values and fragmentation patterns are illustrative. Actual experimental data would be required for precise characterization.

Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, provides complementary insights into the molecular structure by analyzing the vibrations of chemical bonds. IR spectroscopy operates on the principle that molecules absorb specific frequencies of infrared light when a change in dipole moment occurs during a vibration. This technique is particularly sensitive to polar functional groups. Raman spectroscopy, conversely, detects the inelastic scattering of light (Raman scattering) that arises when molecular vibrations induce a change in polarizability. This makes Raman spectroscopy more sensitive to non-polar bonds and symmetric molecular vibrations. The combination of IR and Raman spectra offers a comprehensive molecular fingerprint.

For this compound, IR and Raman spectroscopy would be utilized to identify characteristic functional groups. Key vibrational modes expected include those for carbonyl groups (amide and dioxo functionalities within the pyrido[1,2-a]pyrazine core), hydroxyl groups (both the phenolic/enolic and the aliphatic alcohol), C-H stretching (aromatic and aliphatic), C-F stretching in the difluorophenyl ring, and characteristic ring vibrations of the fused heterocyclic system. Differences in spectral features between different solid-state forms (polymorphs) or conformational states of this compound could be detected, providing information relevant to its physical properties and stability. Raman spectroscopy is often favored for its ability to analyze samples in aqueous solutions with minimal background interference and its sensitivity to symmetric vibrations, while IR excels in detecting polar bonds and is less susceptible to fluorescence.

Illustrative IR and Raman Spectral Features for this compound

| Technique | Wavenumber (cm⁻¹) | Intensity | Assignment (Functional Group) |

| IR | 3200 - 3600 | Broad | O-H stretch (aliphatic alcohol) |

| IR | 3300 - 3500 | Broad | O-H stretch (phenolic/enolic hydroxyl) |

| IR | 3000 - 3100 | Medium | C-H stretch (aromatic) |

| IR | 2850 - 3000 | Medium | C-H stretch (aliphatic) |

| IR | 1700 - 1720 | Strong | C=O stretch (dioxo groups in pyrido[1,2-a]pyrazine core) |

| IR | 1650 - 1690 | Strong | C=O stretch (amide carbonyl) |

| IR | 1580 - 1620 | Medium | C=C stretch (aromatic and heterocyclic rings) |

| IR | 1000 - 1300 | Medium | C-F stretch (difluorophenyl ring) |

| Raman | 3000 - 3100 | Weak | C-H stretch (aromatic) |

| Raman | 2900 - 3000 | Weak | C-H stretch (aliphatic) |

| Raman | 1600 - 1620 | Medium | C=C stretch (aromatic and heterocyclic rings) |

| Raman | 1300 - 1400 | Medium | C-C stretch (ring skeletal vibrations) |

| Raman | 1000 - 1200 | Weak | C-F stretch (difluorophenyl ring) |

Note: The wavenumbers and intensities are typical for these functional groups. Specific band positions and shapes are dependent on the molecular environment and physical state.

Advanced Chromatographic and Electrophoretic Separation Techniques for this compound

Chromatographic techniques are essential for separating complex mixtures, allowing for the isolation and subsequent analysis of individual components like this compound.

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection or Mass Spectrometry (MS) is a cornerstone for the quantitative analysis of organic compounds in various research matrices. HPLC separates components based on their differential partitioning between a stationary phase within a column and a mobile liquid phase. A UV detector quantifies analytes that absorb UV-Vis light, providing a measure of concentration proportional to peak area. When coupled with MS (HPLC-MS), the separated analytes are detected based on their mass-to-charge ratio, offering significantly enhanced selectivity and sensitivity, especially for complex samples or trace-level analysis.

The development of an HPLC-UV/MS method for this compound would typically involve optimizing parameters such as the choice of stationary phase (e.g., C18 reversed-phase column), mobile phase composition (e.g., water-acetonitrile or water-methanol gradients with additives like formic acid or ammonium (B1175870) acetate), flow rate, column temperature, and detector settings. For this compound, a reversed-phase C18 column would likely provide effective separation due to its moderate polarity. The mobile phase would be adjusted to achieve optimal resolution and peak shape. UV detection could be set at a wavelength where the compound exhibits maximum absorbance, while MS detection, likely in positive ionization mode (e.g., Electrospray Ionization - ESI), would target the protonated molecule ([M+H]⁺) or other adducts for sensitive and specific quantification. Validation of such a method would include assessing linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ) in the relevant research sample matrix.

Illustrative HPLC-UV/MS Method Parameters for this compound

| Parameter | Optimized Value/Condition | Rationale |

| Column | C18, 5 µm particle size, 4.6 x 150 mm | Standard reversed-phase column suitable for moderately polar organic compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier to improve peak shape and ionization efficiency in positive mode ESI-MS. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier for elution, enabling gradient separation. |

| Gradient Elution | Start at 10% B, ramp to 90% B over 20 minutes, hold, then re-equilibrate. | To elute and separate compounds with varying polarities effectively. |

| Flow Rate | 1.0 mL/min | Typical flow rate for analytical HPLC to ensure adequate separation and MS compatibility. |

| Column Temperature | 30 °C | Maintains consistent retention times and enhances separation efficiency. |

| UV Detection Wavelength | 254 nm (or λmax if determined experimentally) | A common wavelength for detecting aromatic compounds; optimization may yield higher sensitivity. |

| MS Ionization Mode | Electrospray Ionization (ESI), Positive Mode | Suitable for ionizing polar organic molecules like this compound. |

| MS Detection | Selected Ion Monitoring (SIM) of [M+H]⁺ at m/z 419.13 | Targeted detection of the protonated molecule for high selectivity and sensitivity. |

| Quantification | Peak Area of [M+H]⁺ ion | Direct measurement of the analyte's signal for accurate quantitative determination. |

Note: These parameters represent typical conditions for method development and would require experimental validation and optimization for specific sample matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used for the separation, identification, and quantification of volatile and semi-volatile organic compounds. The sample is first vaporized and introduced into a gas chromatograph, where components are separated based on their boiling points and interactions with the GC column's stationary phase. The separated components are then ionized and fragmented in a mass spectrometer, producing a mass spectrum that serves as a unique chemical fingerprint. GC-MS is particularly useful for analyzing residual solvents, volatile impurities, or degradation products that may be associated with the synthesis or handling of a target compound.

While this compound itself is a relatively large and polar molecule, not typically amenable to direct GC analysis without derivatization, GC-MS would be highly effective in identifying and quantifying volatile byproducts that might arise during its synthesis or storage. These could include residual solvents used in chemical reactions (e.g., alcohols, esters, hydrocarbons), volatile starting materials, or volatile degradation products. By analyzing the volatile organic compounds (VOCs) present in a sample, GC-MS can provide crucial information about process control, purity, and potential contaminants. The mass spectra obtained can be compared against spectral libraries (e.g., NIST) for identification, and quantification can be performed using calibration curves generated from authentic standards.

Illustrative GC-MS Analysis of Volatile Byproducts Associated with this compound

| Byproduct Name (Hypothetical) | Retention Time (min) | Relative Abundance (%) | Proposed Identity (via MS Library Match) | Potential Origin |

| Ethanol | 2.5 | 0.03 | Ethanol | Residual solvent from synthesis or purification |

| Isopropanol | 3.8 | 0.05 | Isopropanol | Residual solvent |

| Toluene | 5.5 | 0.12 | Toluene | Residual solvent |

| 2,4-Difluorobenzaldehyde | 8.2 | 0.04 | 2,4-Difluorobenzaldehyde | Potential intermediate or side-reaction product |

| Ethyl Acetate | 4.1 | 0.02 | Ethyl Acetate | Residual solvent |

Note: The listed compounds are hypothetical volatile byproducts. Actual volatile impurities would depend on the specific synthetic route and conditions used for this compound or its parent compound, Dolutegravir.

Compound List

this compound

Dolutegravir impurity 3

N-[(2,4-difluorophenyl)methyl]-9-hydroxy-2-[(2R)-4-hydroxybutan-2-yl]-1,8-dioxopyrido[1,2-a]pyrazine-7-carboxamide

Ethanol (Hypothetical byproduct)

Isopropanol (Hypothetical byproduct)

Toluene (Hypothetical byproduct)

2,4-Difluorobenzaldehyde (Hypothetical byproduct)

Ethyl Acetate (Hypothetical byproduct)

The chemical compound identified by this compound is N-[(2,4-difluorophenyl)methyl]-9-hydroxy-2-[(2R)-4-hydroxybutan-2-yl]-1,8-dioxopyrido[1,2-a]pyrazine-7-carboxamide, also known as Dolutegravir impurity 3. This compound is structurally related to the antiretroviral drug Dolutegravir.

A comprehensive review of available scientific literature was conducted to gather detailed research findings and data tables pertaining to the application of sophisticated analytical methodologies—specifically Capillary Electrophoresis (CE), microfluidic systems, X-ray Crystallography, Cryo-Electron Microscopy (Cryo-EM), chemometric approaches, and in silico prediction of spectroscopic properties—for the detection and characterization of this compound.

However, the search did not yield specific research findings or data tables directly related to this compound utilizing these advanced analytical techniques. While the general principles and applications of these methodologies in chemical and pharmaceutical analysis are well-documented, no published studies were found that specifically detail their application to this compound. Therefore, it is not possible to provide the detailed research findings or data tables as required by the prompt.

Due to this limitation, the generation of an article with specific data tables and detailed research findings for this compound, as mandated by the prompt's "MUST Have Data tables" and "Detailed research findings" inclusions, cannot be fulfilled.

Compound List:

this compound (N-[(2,4-difluorophenyl)methyl]-9-hydroxy-2-[(2R)-4-hydroxybutan-2-yl]-1,8-dioxopyrido[1,2-a]pyrazine-7-carboxamide; Dolutegravir impurity 3)

Comparative Preclinical Research on Unii Xm665ld5ad and Dolutegravir

Comparative Analysis of Molecular Binding Profiles of Cabotegravir versus Dolutegravir (B560016)

Cabotegravir and Dolutegravir function by binding to the active site of the HIV integrase enzyme, thereby blocking the strand transfer step of retroviral DNA integration, which is essential for the HIV replication cycle. drugbank.com Both are classified as second-generation INSTIs. nih.gov

The potency of these compounds can be observed in their in vitro inhibitory concentrations. Against wild-type HIV-1, both demonstrate potent activity with low nanomolar to sub-nanomolar 50% effective concentrations (EC50). nih.gov The protein-adjusted 90% inhibitory concentration (IC90) provides a more clinically relevant measure of antiviral activity. Studies have reported the protein-adjusted IC90 values to be 166 ng/mL for Cabotegravir and 64 ng/mL for Dolutegravir. nih.gov

A key differentiator in their molecular binding profiles is their dissociation kinetics from the integrase-DNA complex. Dolutegravir has been noted to have a longer binding half-life to the HIV integrase enzyme compared to first-generation INSTIs. nih.gov This prolonged interaction is thought to contribute to its high genetic barrier to resistance. While direct comparative dissociation rates for Cabotegravir and Dolutegravir are not extensively detailed in all preclinical literature, the structural similarities suggest a comparable stable interaction with the integrase active site. researchgate.netacs.org

Table 1: In Vitro Antiviral Activity of Cabotegravir and Dolutegravir

| Compound | Protein-Adjusted IC90 (ng/mL) | In Vitro IC50 (ng/mL) |

|---|---|---|

| Cabotegravir | 166 | ~0.1 |

| Dolutegravir | 64 | ~0.2 |

Data compiled from multiple preclinical studies. nih.gov

Differential Effects of Cabotegravir and Dolutegravir on Cellular Pathways in Vitro

In vitro studies have revealed differences in how Cabotegravir and Dolutegravir interact with certain cellular pathways. One notable distinction is their effect on organic anion transporters (OATs). Preclinical data indicate that Cabotegravir inhibits OAT1 and OAT3, while Dolutegravir is an inhibitor of OAT2. dovepress.com This differential inhibition of transporters could lead to variations in the disposition of other drugs that are substrates of these transporters.

Furthermore, research on human embryonic stem cells (hESCs) has suggested that both Cabotegravir and Dolutegravir may influence cellular differentiation pathways. In one study, both compounds were observed to induce dysregulation of genes involved in pluripotency and early germ layer lineage markers in hESCs. researchgate.net

With regard to metabolism, both compounds are primarily metabolized by uridine (B1682114) 5'-diphospho-glucuronosyltransferase (UGT) enzymes, specifically UGT1A1, with a minor contribution from UGT1A9 for Cabotegravir. nih.gov Dolutegravir also undergoes secondary metabolism by cytochrome P450 (CYP) 3A4, whereas Cabotegravir has minimal CYP involvement. nih.gov In vitro, Cabotegravir does not appear to induce or inhibit CYP or UGT enzymes. dovepress.com

Mechanistic Insights from Preclinical Animal Studies Comparing Cabotegravir and Dolutegravir

Preclinical animal studies have provided valuable insights into the differing pharmacokinetic properties of Cabotegravir and Dolutegravir, which are largely influenced by their structural differences. The oral half-life of Cabotegravir is approximately 40 hours, which is significantly longer than the 13-14 hour half-life of Dolutegravir. dovepress.comtandfonline.com This extended half-life for Cabotegravir is a key feature that has been explored in the development of long-acting injectable formulations.

In a mouse pregnancy model, the pharmacokinetic profiles of both Cabotegravir and Dolutegravir were evaluated. While specific mechanistic insights into their differential effects were not the primary focus, such studies are crucial for understanding the disposition of these drugs in different physiological states. researchgate.netnih.gov

Future Research Directions and Unresolved Challenges for Unii Xm665ld5ad

Identification of Novel Biological Partners and Interaction Networks for UNII-XM665LD5AD

Future research should aim to elucidate the specific biological interactions and pathways influenced by this compound. While impurities are often considered inert or detrimental at low concentrations, understanding if this specific compound possesses any intrinsic biological activity or interacts with cellular targets is a critical area for exploration. Advanced techniques such as high-throughput screening, proteomics, and sophisticated cellular assays could be employed to identify potential protein binding partners or cellular pathways modulated by this compound. nih.govnih.gov Such investigations are vital for a comprehensive risk assessment, especially if the impurity is present at levels that warrant deeper toxicological scrutiny or if it exhibits unexpected biological effects that could influence Dolutegravir's efficacy or safety profile.

Development of Advanced Biosensors and Probes for this compound Detection in Research Settings

The development of highly sensitive and selective detection methods for pharmaceutical impurities is an ongoing challenge. Future research should focus on creating novel biosensors and advanced analytical probes specifically designed for the rapid and accurate detection of this compound. This could involve the application of nanotechnology, electrochemical sensing, or aptamer-based detection systems, building upon advancements in biosensor technology for pharmaceutical contaminants. mdpi.comresearchgate.netiajps.comopenaccessjournals.com Such tools would be invaluable for real-time process monitoring during Dolutegravir (B560016) synthesis, quality control in research laboratories, and potentially for in-field analysis, thereby enhancing the ability to manage and control this impurity.

Integration of this compound Research with Systems Biology and Multi-Omics Technologies

The complexity of biological systems necessitates integrated approaches for understanding drug-impurity interactions. Future research should leverage systems biology and multi-omics technologies (genomics, transcriptomics, proteomics, metabolomics) to gain a holistic understanding of this compound's presence and impact. nih.govnih.govfrontiersin.orgnih.govfrontiersin.orgnih.gov By analyzing the cellular response to this impurity at multiple molecular levels, researchers can uncover subtle effects on cellular pathways, identify biomarkers of exposure or toxicity, and develop predictive models for its behavior within biological systems. This integrated approach can provide deeper insights into the impurity's potential contribution to drug product variability or adverse outcomes.

Conceptual Frameworks for Understanding the Broader Chemical Biology of Impurities in Drug Development

A significant unresolved challenge lies in developing comprehensive conceptual frameworks for understanding the chemical biology of pharmaceutical impurities like this compound within the broader context of drug development. mdpi.com Future research should aim to establish methodologies for predicting impurity formation, assessing their in vivo fate and potential interactions, and quantifying their impact on drug product performance and patient safety. This includes developing strategies to manage "unidentified impurities" (Xpurities) mdpi.com and integrating knowledge of impurity profiles into early-stage drug design and risk assessment. Establishing such frameworks will enable a more proactive and predictive approach to impurity control, ensuring the consistent quality and safety of pharmaceutical products.

Q & A

Q. What standardized analytical techniques are recommended for characterizing the structural and physicochemical properties of Unii-XM665LD5AD?

To ensure reproducibility, employ techniques such as nuclear magnetic resonance (NMR) for structural elucidation, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight confirmation. Differential scanning calorimetry (DSC) and X-ray diffraction (XRD) can further validate crystallinity and thermal stability. Document all protocols in alignment with journal guidelines for experimental reproducibility .

Q. How should researchers design a synthesis protocol for this compound to ensure reproducibility and scalability?

Begin with a literature review to identify existing synthetic routes, then optimize reaction conditions (e.g., temperature, solvent, catalysts) using design-of-experiments (DoE) methodologies. Validate each step with intermediate characterization (e.g., TLC, IR spectroscopy) and include control experiments to assess yield variability. Detailed procedural descriptions and raw data should be archived in supplementary materials .

Q. What criteria determine the selection of solvents and reagents for studying this compound in solution-phase reactions?

Prioritize solvents with low reactivity, high purity, and compatibility with spectroscopic monitoring (e.g., deuterated solvents for NMR). Use computational tools like COSMO-RS to predict solubility and stability. Justify reagent choices based on minimizing side reactions and ensuring compatibility with downstream analytical methods .

Q. How can researchers validate the identity of this compound when synthesizing novel derivatives?

Combine spectral data (NMR, MS) with chromatographic retention times and comparative analysis against reference standards. For novel derivatives, include elemental analysis and single-crystal XRD to confirm molecular structure. Cross-validate results with independent labs to address potential instrumentation bias .

Advanced Research Questions

Q. What methodologies resolve discrepancies in reported physicochemical properties (e.g., solubility, stability) of this compound across studies?

Conduct meta-analyses of existing data to identify variables (e.g., temperature, pH) contributing to contradictions. Replicate conflicting studies under controlled conditions, using standardized buffers and calibrated equipment. Apply multivariate regression to isolate confounding factors .

Q. How can advanced spectroscopic techniques (e.g., 2D-NMR, cryo-EM) elucidate the dynamic behavior of this compound in complex matrices?

Use heteronuclear correlation spectroscopy (HSQC, HMBC) to map intermolecular interactions in multi-component systems. For aggregation-prone samples, employ cryogenic electron microscopy (cryo-EM) to capture transient states. Pair these with molecular dynamics simulations to model conformational changes .

Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound’s bioactivity studies?

Apply nonlinear regression models (e.g., Hill equation) to fit dose-response curves. Use bootstrap resampling to estimate confidence intervals for EC50/IC50 values. For high-throughput data, implement machine learning algorithms (e.g., random forests) to identify outliers and validate assay robustness .

Q. How do researchers optimize experimental conditions for studying this compound’s reactivity under varying environmental conditions (e.g., oxygen sensitivity, humidity)?

Design controlled-atmosphere experiments using gloveboxes or Schlenk lines for air-sensitive reactions. Monitor humidity with in-situ sensors and correlate reactivity trends using Arrhenius plots. Include stability-indicating assays (e.g., forced degradation studies) to quantify degradation pathways .

Q. What strategies integrate computational modeling (e.g., DFT, MD) with experimental data to predict this compound’s behavior in biological systems?

Perform density functional theory (DFT) calculations to map electronic properties and binding affinities. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Use molecular docking to screen potential targets, followed by in vitro validation .

Q. How should contradictory findings in this compound’s mechanism of action be addressed through interdisciplinary collaboration?

Establish cross-disciplinary teams to reconcile biochemical, pharmacological, and structural data. Employ systems biology approaches (e.g., network analysis) to identify nodal points of contention. Publish raw datasets and computational workflows in open-access repositories to enable independent verification .

Methodological Notes

- Data Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for all datasets .

- Ethical Compliance : Document IRB approvals and data anonymization protocols for studies involving human-derived samples .

- Conflict Resolution : Use pre-registration platforms (e.g., Open Science Framework) to mitigate publication bias and enhance transparency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.